2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl-
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Overview
Description
2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of the imidazole and nitro groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core. Subsequent nitration and imidazole substitution reactions are carried out under controlled conditions to introduce the nitro and imidazole groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amino-substituted compounds, and other functionalized molecules .
Scientific Research Applications
2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole group can bind to metal ions or active sites of enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Quinoxalinedione, 6-(2-ethyl-1H-imidazol-1-yl)-1,4-dihydro-7-nitro-
- 7-(1H-Imidazol-1-yl)-1-methoxy-6-nitro-1,4-dihydro-2,3-quinoxalinedione
Uniqueness
Compared to similar compounds, 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the propyl group can also influence its solubility and interaction with biological targets .
Properties
CAS No. |
143151-36-4 |
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Molecular Formula |
C14H13N5O4 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
6-imidazol-1-yl-7-nitro-4-propyl-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C14H13N5O4/c1-2-4-18-10-7-11(17-5-3-15-8-17)12(19(22)23)6-9(10)16-13(20)14(18)21/h3,5-8H,2,4H2,1H3,(H,16,20) |
InChI Key |
GOUMIAHOJZZWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2NC(=O)C1=O)[N+](=O)[O-])N3C=CN=C3 |
Origin of Product |
United States |
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